molecular formula C24H20N6O3 B2550239 2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396801-60-7

2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2550239
CAS No.: 1396801-60-7
M. Wt: 440.463
InChI Key: BFFJGFBFNPOYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(9H-Xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It is characterized by a molecular architecture that incorporates a 9H-xanthene moiety linked to a dimethyltetrazole-carboxamide group via a phenyl bridge. This structure is related to a class of compounds known to act as potent, orally available positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1) . Compounds based on the 9H-xanthene-9-carboxamide scaffold have been specifically designed and synthesized as useful pharmacological tools for studying the physiological roles mediated by mGlu1 receptors . The tetrazole ring, a bioisostere for a carboxylic acid, is a common feature in pharmaceuticals that can enhance metabolic stability and improve bioavailability . As a research chemical, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. It is suited for in vitro and in vivo studies aimed at exploring neurological pathways, investigating receptor modulation mechanisms, and advancing the development of novel therapeutic agents. Researchers can rely on this product for its application in high-throughput screening, structure-activity relationship (SAR) studies, and other preclinical research initiatives.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(9H-xanthene-9-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-29(2)24(32)22-26-28-30(27-22)16-13-11-15(12-14-16)25-23(31)21-17-7-3-5-9-19(17)33-20-10-6-4-8-18(20)21/h3-14,21H,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFJGFBFNPOYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its xanthene core.

    Biology: Investigated for its potential as a biological stain or marker.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting replication and transcription processes. The tetrazole ring can bind to metal ions, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Xanthene Phenyl, tetrazole, N,N-dimethylcarboxamide Carboxamide, tetrazole, dimethyl
Nitrothiophene Carboxamides (Compounds 9–10) Thiazole 4-Fluorophenyl, nitrothiophene Nitro, carboxamide, methylthiazole
1,3,4-Thiadiazole-2-Carboxamides (3a–d, 4a) Thiadiazole Phenyl, alkylthio Thiol, carboxamide, alkylation
4(5)-(3,3-Dimethyl-1-Triazeno)imidazole-5(4)-Carboxamide (DIC) Imidazole Triazeno, dimethyl Triazeno, carboxamide
811472-74-9 (Carbazole-Triazole Hybrid) Carbazole Ethylcarbazole, dichlorophenyl-triazole Sulfanyl, acetamide, triazole

Physicochemical Properties

  • Solubility : The xanthene core may reduce aqueous solubility compared to smaller heterocycles (e.g., thiazole or imidazole).

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